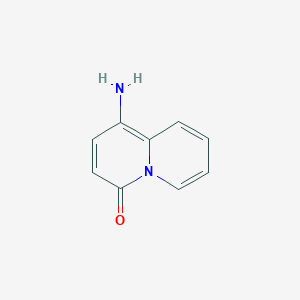![molecular formula C15H18ClNO B172011 [2-(3-Phenylpropoxy)phenyl]amine hydrochloride CAS No. 108715-56-6](/img/structure/B172011.png)
[2-(3-Phenylpropoxy)phenyl]amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 108715-56-6 . It has a molecular weight of 263.77 . The IUPAC name for this compound is 2-(3-phenylpropoxy)aniline hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“[2-(3-Phenylpropoxy)phenyl]amine hydrochloride” is a solid at room temperature . It has a molecular weight of 263.77 .Aplicaciones Científicas De Investigación
Phenolamides in Plant Kingdom and Health Benefits
Phenolamides, including hydroxycinnamic acid amides or phenylamides, are prevalent in the plant kingdom and have unique functions in plant development and defense. Their bioactivity in humans is still being explored, but the similarity with drugs like Tranilast suggests potential health benefits, including anti-inflammatory, antioxidant, and anti-atherogenic properties. Studies are in early stages, and further research may unveil additional health benefits of these compounds (Wang, Snooks, & Sang, 2020).
Antioxidant Properties of Hydroxycinnamic Acids
Hydroxycinnamic acids (HCAs) are significant phytochemicals, and their structure-activity relationships have been explored to understand their antioxidant activities. The presence of an unsaturated bond in the side chain of HCAs is crucial for their activity. Insights into how structural modifications influence antioxidant activity are vital for developing new antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid and its derivatives have been studied extensively for their potential as anticancer agents. The 3-phenyl acrylic acid functionality in cinnamic acids allows for various reactions, making these compounds significant in anticancer research. Despite their rich medicinal tradition, the potential of cinnamic acid derivatives in cancer treatment has been underutilized, prompting a need for comprehensive research in this area (De, Baltas, & Bedos-Belval, 2011).
Application of Aminated Surfaces in Biomolecule Immobilization
Plasma surface treatments and plasma polymerization have been used to fabricate surfaces with reactive chemical groups, such as amine, carboxy, hydroxy, and aldehyde groups. These surfaces are valuable for the covalent immobilization of biomolecules or polymers that interact bio-specifically. Particularly, aminated surfaces have wide applications but may have limited shelf life due to post-plasma oxidation reactions. Understanding the aging and surface adaptation phenomena is crucial for the effective use of plasma-fabricated surfaces in bio-interfacial applications (Siow, Britcher, Kumar, & Griesser, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
2-(3-phenylpropoxy)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13;/h1-5,7-8,10-11H,6,9,12,16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCBWSFTCFXMBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=CC=CC=C2N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586413 |
Source


|
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108715-56-6 |
Source


|
| Record name | 2-(3-Phenylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

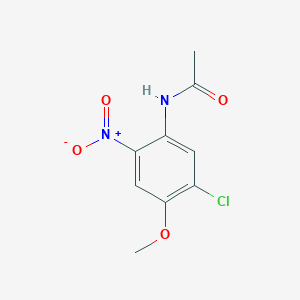
![2-[3-[3-(1,3-Dioxoisoindol-2-yl)propylamino]propyl]isoindole-1,3-dione](/img/structure/B171929.png)
![(2S)-4-amino-2-[[(2S)-2-azaniumyl-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoate](/img/structure/B171930.png)
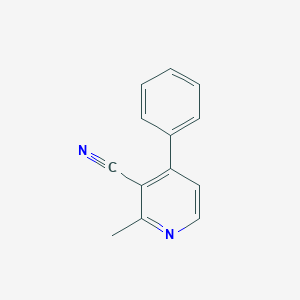

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171935.png)
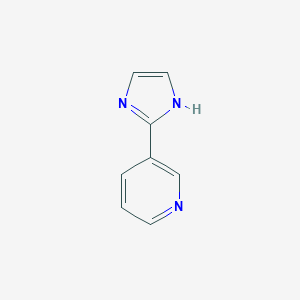
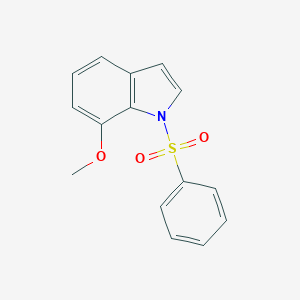
![tert-butyl 4-(3H-imidazo[4,5-c]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B171940.png)

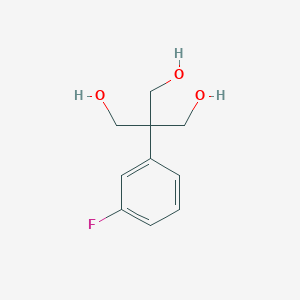
![N-[8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B171948.png)
